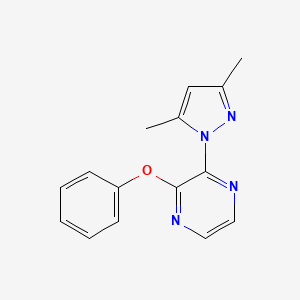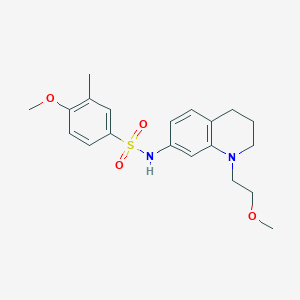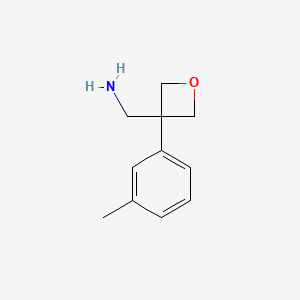
(3-(m-Tolyl)oxetan-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-(m-Tolyl)oxetan-3-yl)methanamine” is a chemical compound with the formula C₁₁H₁₅NO. It has a molecular weight of 177.12 . It is related to oxolan-3-ylmethanamine , which has a molecular formula of CHNO, an average mass of 101.147 Da, and a monoisotopic mass of 101.084061 Da .
Synthesis Analysis
The synthesis of oxetane derivatives like “(3-(m-Tolyl)oxetan-3-yl)methanamine” often involves intramolecular cyclization through C−O bond formation . The Paternò-Büchi reaction of N-acyl enamines gives the corresponding protected 3-aminooxetanes . The intramolecular O-vinylation of γ-bromohomoallylic alcohols with 10 mol % of CuI as the catalyst and 20 mol % of 1,10-phenanthroline as the ligand in refluxing MeCN leads to the formation of the corresponding 2-methyleneoxetanes in good to excellent yields via a 4-exo ring closure .Molecular Structure Analysis
The molecular structure of “(3-(m-Tolyl)oxetan-3-yl)methanamine” is derived from its SMILES notation: Cc1cccc(C2(CN)COC2)c1 . This indicates that it contains a m-tolyl group (a methyl-substituted phenyl group) attached to an oxetane ring, which in turn is attached to a methanamine group.Chemical Reactions Analysis
The chemical reactions involving oxetane derivatives are diverse. For instance, 3-oximinooxetane is an important precursor for 3-nitrooxetane, 3,3-dinitrooxetane, and 3-aminooxetane . These compounds can be accessed via multiple steps starting from oxetan-3-ol .The physical and chemical properties of related compounds like oxolan-3-ylmethanamine include a refractive index of n20/D 1.458 and a density of 1.014 g/mL at 25 °C .
Applications De Recherche Scientifique
Organic Synthesis and Characterization
A number of studies have focused on the synthesis and characterization of compounds related to (3-(m-Tolyl)oxetan-3-yl)methanamine. For instance, Shimoga et al. (2018) successfully synthesized 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine through a polyphosphoric acid condensation route, demonstrating high yields and detailed spectroscopic characterization. This approach underlines the potential for creating complex molecules with precise structural features, beneficial for various applications in chemistry and biology (Shimoga, Shin, & Kim, 2018).
Catalysis and Chemical Reactions
In the realm of catalysis, Karabuğa et al. (2015) reported the synthesis of (4-Phenylquinazolin-2-yl)methanamine and its application in forming N-heterocyclic ruthenium(II) complexes. These complexes demonstrated exceptional performance in transfer hydrogenation reactions, achieving excellent conversions and high turnover frequency (TOF) values. This research showcases the compound's role in developing efficient catalysts for organic transformations, indicating broad implications for industrial and synthetic chemistry (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Material Science and Photocytotoxicity
From a materials science perspective, Basu et al. (2015) investigated Iron(III) complexes of pyridoxal Schiff bases for their enhanced cellular uptake and photocytotoxicity. This study illustrates the potential of such compounds in medical applications, particularly in targeting and eradicating cancer cells through specific light-activated processes. The findings point towards innovative approaches in designing photoactive materials for therapeutic purposes (Basu, Pant, Hussain, Kondaiah, & Chakravarty, 2015).
Orientations Futures
Propriétés
IUPAC Name |
[3-(3-methylphenyl)oxetan-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-3-2-4-10(5-9)11(6-12)7-13-8-11/h2-5H,6-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCNZYNFFLVGJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(COC2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(m-Tolyl)oxetan-3-yl)methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

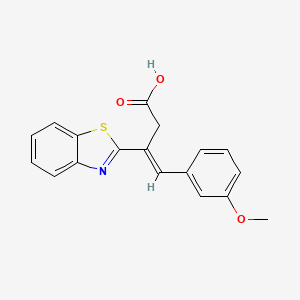
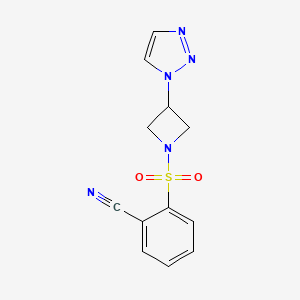
![{4-[(4-Isobutylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2664989.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride](/img/structure/B2664991.png)
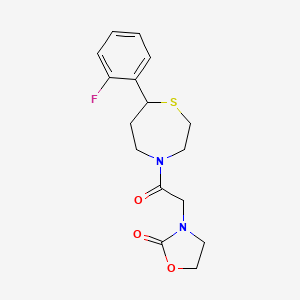
![2-{[(2-Phenylethyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B2664994.png)
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole](/img/structure/B2664995.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2664996.png)
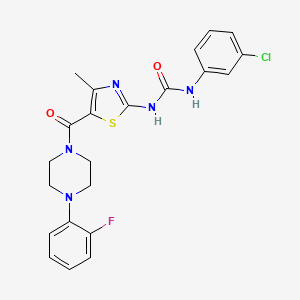
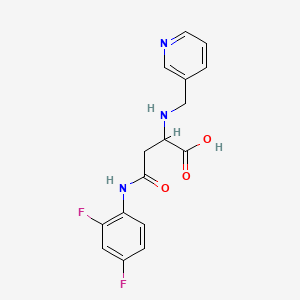
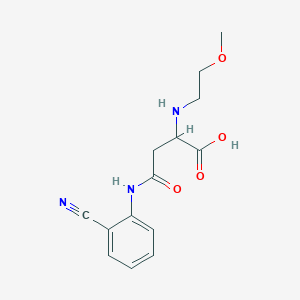
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-nitrobenzamide](/img/structure/B2665005.png)
